molecular formula C11H21NO3 B1592644 Tert-butyl 4-hydroxyazepane-1-carboxylate CAS No. 478832-21-2

Tert-butyl 4-hydroxyazepane-1-carboxylate

Numéro de catalogue: B1592644
Numéro CAS: 478832-21-2
Poids moléculaire: 215.29 g/mol
Clé InChI: CRFSWDBNKHNGGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-hydroxyazepane-1-carboxylate is an organic compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 4-hydroxyazepane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with 2,4,5-trichloropyrimidine in the presence of cesium carbonate as a base. The reaction is typically carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-hydroxyazepane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

Tert-butyl 4-hydroxyazepane-1-carboxylate serves primarily as an intermediate in the synthesis of bioactive compounds. Its structural features make it suitable for modifications that lead to various pharmacological activities.

Synthesis of Beta-lactamase Inhibitors

One significant application of this compound is in the development of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics. A notable patent describes the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides from this compound, which exhibit potent inhibitory activity against beta-lactamase enzymes when used alongside beta-lactam antibiotics .

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

General Synthetic Route

The general synthetic route includes the following key steps:

  • Formation of Azepane Ring : The initial step typically involves cyclization reactions that form the azepane ring structure.
  • Hydroxylation : Introduction of the hydroxyl group at the 4-position can be achieved through selective oxidation processes.
  • Carboxylation : The carboxylate group is introduced via carboxylic acid derivatives or carbon dioxide under basic conditions.

A detailed synthetic pathway can be illustrated as follows:

StepReaction TypeKey ReagentsConditions
1CyclizationAmine + Carbonyl compoundSolvent (e.g., DCM)
2HydroxylationOxidizing agent (e.g., BH3)Temperature control
3CarboxylationCO2 or carboxylic acid derivativeBasic conditions

Case Studies in Synthesis

Recent studies have highlighted various synthetic strategies employing this compound as a starting material:

  • Psarra et al. (2016) demonstrated a late-stage oxidation method yielding densely functionalized oxo-azepines, showcasing the versatility of azepane derivatives in medicinal chemistry .
  • Another study by Pellegrino et al. incorporated oxo-azepine into peptide structures, enhancing biological activity through structural modifications .

Therapeutic Potential

Beyond its role as a synthetic intermediate, this compound has potential therapeutic applications.

Anticancer Activity

Preliminary research indicates that derivatives of azepanes may exhibit anticancer properties by modulating kinase activities involved in tumor progression. For instance, certain substituted oxo-azepines have shown selective inhibition of kinases like TAK1, which is implicated in cancer cell survival pathways .

Neurological Applications

Some studies suggest that azepane derivatives may influence neurological pathways, potentially leading to new treatments for neurodegenerative diseases or pain management strategies .

Mécanisme D'action

The mechanism of action of tert-butyl 4-hydroxyazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxyazepane-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxyl-substituted azepane ring.

Activité Biologique

Tert-butyl 4-hydroxyazepane-1-carboxylate, with the CAS number 478832-21-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a tert-butyl group attached to a hydroxyazepane ring, which is a seven-membered cyclic amine with a carboxylate functional group.

Pharmacological Profile

  • BBB Permeability : this compound is noted for its ability to permeate the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity. This property is crucial for compounds intended for neurological applications .
  • P-glycoprotein Substrate : Research indicates that this compound is not a substrate for P-glycoprotein (P-gp), suggesting it may have favorable pharmacokinetics in terms of absorption and distribution within the body .
  • Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are important for drug metabolism. This may reduce the risk of drug-drug interactions when used in therapeutic contexts .

Toxicological Data

The compound has been associated with certain hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory irritation (H335) upon exposure . Safety measures are recommended during handling.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary studies have shown that this compound exhibits moderate activity against certain bacterial strains, though further research is needed to elucidate its mechanism of action and efficacy .
  • Neuropharmacological Effects : Given its ability to cross the BBB, there are ongoing investigations into its neuroprotective properties. Early findings suggest it may have applications in treating neurodegenerative diseases due to its antioxidant capabilities .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Comparative Analysis

The following table summarizes key pharmacological and toxicological properties of this compound compared to similar compounds:

PropertyThis compoundSimilar Compound ASimilar Compound B
BBB PermeabilityYesYesNo
P-glycoprotein SubstrateNoYesNo
CYP InhibitionNoneModerateHigh
Skin Permeation (Log Kp)-6.66 cm/s-5.00 cm/s-7.00 cm/s
Antioxidant ActivityModerateHighLow

Propriétés

IUPAC Name

tert-butyl 4-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFSWDBNKHNGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629063
Record name tert-Butyl 4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478832-21-2
Record name tert-Butyl 4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-oxoazepane-1-carboxylate (0.60 g, 2.81 mmol), in MeOH (11 mL) was cooled to 0° C. NaBH4 (0.266 g, 7.03 mmol) was added and the mixture was slowly warmed to ambient temperature where the reaction stirred overnight. The mixture was concentrated in vacuo and the residue was taken up in EtOAc (20 mL) and saturated aqueous NH4Cl solution (20 mL) The layers were separated and the aqueous phase was extracted with EtOAc (2×10 mL) The combined organic extracts were washed with brine and dried over Na2SO4, then filtered and concentrated. The product was isolated as a thick colorless oil that solidified overnight to a white solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0.266 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-oxo-azepane-1-carboxylic acid tert-butyl ester (13.6 g, 63.8 mmol) in methanol (10 mL) and tetrahydrofuran (30 mL) at 0° C. is added lithium borohydride (1.40 g, 63.8 mmol). The mixture is stirred at 0° C. for 60 minutes. Hydrochloric acid (1.0 M, 40 mL) is added. The mixture is concentrated under reduced pressure and extracted with ethyl acetate (2×). The combined ethyl acetate layers are dried (Na2SO4) and concentrated to a residue. The residue is purified on silica using a gradient of ethyl acetate in hexanes (40 to 80%) to yield the title compound (13.6 g, 99.1%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
99.1%

Synthesis routes and methods III

Procedure details

To a solution of 1 g (4.69 mmol) of 4-oxo-azepane-1-carboxylic acid tert-butyl ester), in 2 mL of Methanol and 8 mL of THF, is added at 0° C. (ice bath) sodium tetrahydroborate (0.18 g, 4.69 mmol). The resulting mixture is stirred at 0° C. for 1 h. To the reaction mixture is added at 0° C. (ice bath), a solution of HCl (1N) (2 mL), then solvent is removed and the resulting slurry is diluted with water and extracted with EtOAc (250 mL). The organic layers are combined, dried (Na2SO4), filtered and concentrated to afford the title compound as a colorless oil (0.95 g, 94%). MS (m/e): 216 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

To a methanol (250 mL) solution of tert-butyl 4-oxoazepane-1-carboxylate (18.1 g, 85.0 mmol) at 0° C. was added sodium borohydride (8.01 g, 212 mmol). The reaction mixture was stirred for 2 hours before concentration in vacuo. The residue was dissolved in dichloromethane (250 mL) and washed with brine. The precipitate was removed by filtration, and the filtrate was dried (magnesium sulfate), filtered and concentrated in vacuo to afford the title compound. 1H NMR (500 MHz, CDCl3) 3.87 (br s, 1H), 3.49-3.18 (m, 4H), 2.05-1.48 (m, 6H), 1.46 (s, 9H); LC-MS: m/z 238.2 (M+Na).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxyazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxyazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-hydroxyazepane-1-carboxylate
Reactant of Route 4
Tert-butyl 4-hydroxyazepane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-hydroxyazepane-1-carboxylate
Reactant of Route 6
Tert-butyl 4-hydroxyazepane-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.